molecular formula C4H2Br3F5 B1422077 1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane CAS No. 1309602-10-5

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane

Cat. No.: B1422077
CAS No.: 1309602-10-5
M. Wt: 384.76 g/mol
InChI Key: CKONGDIEEOGGLY-UHFFFAOYSA-N
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Description

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane is an organic halogen compound. It has a molecular formula of C4H2Br3F5 and a molecular weight of 384.76 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not found in the search results .

Scientific Research Applications

  • Nuclear Magnetic Resonance Studies : This compound has been investigated for its nuclear magnetic resonance properties, providing valuable data on chemical shifts and coupling constants. This research is crucial for understanding the molecular structure and dynamics of such compounds (Hinton & Jaques, 1975).

  • Rotational Isomerism in Fluoroacetones : Studies on related fluorinated compounds have explored their NMR parameters and solvent effects, contributing to a deeper understanding of rotational isomerism, an important aspect in the study of molecular structures and interactions (Shapiro, Lin, & Johnston, 1973).

  • Novel Synthesis Applications : The compound's derivatives have been used in novel synthesis methods, illustrating its potential in the creation of new chemical entities. This includes the synthesis of aryl-trifluoromethylallenes, demonstrating its versatility in organic synthesis (Han, Kim, Son, & Jeong, 2006).

  • Environmental Impact Studies : There's research on the environmental impact of related fluorocarbons, particularly as substitutes for other compounds in industrial applications. This includes studies on emissions and atmospheric interactions, which are vital for assessing environmental safety and regulatory compliance (Stemmler et al., 2007).

  • Synthesis of Pentafluorinated Compounds : Research has been conducted on the synthesis of pentafluorinated β-hydroxy ketones, showcasing the compound's use in creating fluorinated organic molecules, which are important in various chemical industries (Zhang & Wolf, 2012).

  • Application in Medical Imaging : The compound's derivatives have been explored for use in medical imaging, such as in the development of polymeric nanocapsules for tumor imaging under diagnostic ultrasound. This highlights its potential in biomedical applications (Li et al., 2014).

  • Flame Retardant Properties : Studies have been conducted on the effectiveness of fluorinated hydrocarbons, including derivatives of the compound, as flame retardants. This is crucial for safety applications in various industries (Shebeko, Shebeko, Zuban, & Navzenya, 2013).

Properties

IUPAC Name

1,2,2-tribromo-1,1,4,4,4-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br3F5/c5-2(6,4(7,11)12)1-3(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKONGDIEEOGGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)(Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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